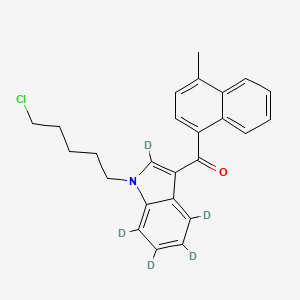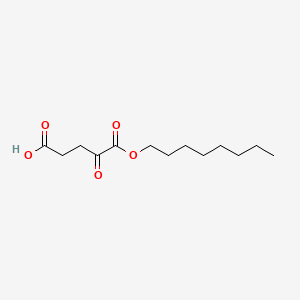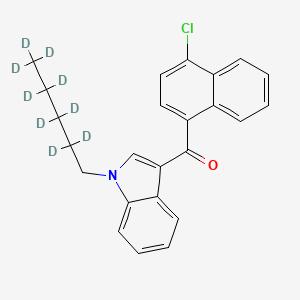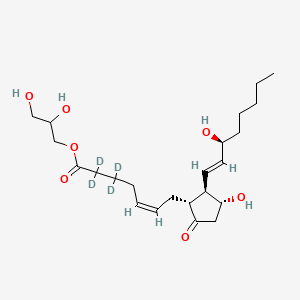
StemRegenin 1 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
StemRegenin 1 (hydrochloride) is a small molecule compound known for its role as an antagonist of the aryl hydrocarbon receptor. This compound is particularly significant in the field of hematopoietic stem cell research, where it promotes the ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells from non-human primate induced pluripotent stem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
StemRegenin 1 (hydrochloride) is synthesized through a series of chemical reactions involving the coupling of various organic compounds. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature. it is known that the compound is prepared as a crystalline solid and is stable when stored at -20°C, protected from prolonged exposure to light .
Industrial Production Methods
The industrial production of StemRegenin 1 (hydrochloride) involves large-scale synthesis under controlled conditions to ensure high purity (≥98%) and consistent quality. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
StemRegenin 1 (hydrochloride) primarily undergoes reactions typical of organic compounds, including substitution and coupling reactions. The compound has low solubility in aqueous solutions but can achieve concentrations up to 1 μM when diluted from a DMSO stock solution .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of StemRegenin 1 (hydrochloride) include organic solvents like DMSO. The compound is typically handled under conditions that prevent exposure to light and repeated freeze-thaw cycles to maintain its stability .
Major Products Formed
The major products formed from the reactions involving StemRegenin 1 (hydrochloride) are typically derivatives that retain the core structure of the compound while introducing functional groups that enhance its biological activity .
Scientific Research Applications
StemRegenin 1 (hydrochloride) has a wide range of applications in scientific research:
Hematopoietic Stem Cell Research: It promotes the maintenance and expansion of human hematopoietic stem cells in culture
Differentiation Studies: It stimulates the differentiation of CD34+ hematopoietic progenitor cells into functional human dendritic cells and promotes hematopoietic differentiation of induced pluripotent stem cells
Cancer Research: It collaborates with other compounds like UM729 to prevent the differentiation of acute myeloid leukemia cells in culture
Mechanism of Action
StemRegenin 1 (hydrochloride) exerts its effects by antagonizing the aryl hydrocarbon receptor. This interaction promotes the ex vivo expansion of hematopoietic stem cells and the generation of progenitor cells. The molecular pathways involved include the inhibition of differentiation signals, thereby maintaining the stem cell state .
Comparison with Similar Compounds
StemRegenin 1 (hydrochloride) is unique in its ability to promote the expansion of hematopoietic stem cells without inducing differentiation. Similar compounds include:
UM729: Collaborates with StemRegenin 1 (hydrochloride) in preventing differentiation of acute myeloid leukemia cells
UM171: Another small molecule used for the ex vivo expansion of human hematopoietic stem cells
StemRegenin 1 (hydrochloride) stands out due to its specific antagonistic action on the aryl hydrocarbon receptor, making it a valuable tool in stem cell and cancer research.
Properties
IUPAC Name |
4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS.ClH/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20;/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLDXOQSBJSGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3S,11R,14S)-14-(Hydroxymethyl)-3-[3-[[(1R,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766534.png)

![N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766543.png)

![(1R,3R,11S,14R)-14-(hydroxymethyl)-3-[3-[[(1R,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766548.png)


![1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B10766567.png)



![5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B10766621.png)
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B10766642.png)

